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Compound of Interest

Compound Name: 3,4'-Dihydroxypropiophenone

Cat. No.: B1582540 Get Quote

Introduction

3',4'-Dihydroxypropiophenone, also known as 1-(3,4-dihydroxyphenyl)propan-1-one, is an

organic compound with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.18 g/mol .

[1] As a catechol-containing propiophenone, its structure is of interest to researchers in

medicinal chemistry and drug development. A thorough understanding of its spectroscopic

properties is essential for its identification, characterization, and quality control. This technical

guide provides a summary of available spectroscopic data and general experimental protocols

for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for this compound.

While a comprehensive set of experimentally derived quantitative data for 3',4'-

Dihydroxypropiophenone is not readily available in public databases, this guide presents

predicted data and general methodologies relevant to its analysis.

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 3',4'-

Dihydroxypropiophenone based on its chemical structure and predicted values.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2', H-5', H-6' 6.8 - 7.5 m -

-OH 8.0 - 10.0 br s -

-CH₂- 2.9 - 3.1 q ~7.4

-CH₃ 1.1 - 1.3 t ~7.4

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual

values may vary depending on the solvent and experimental conditions. A published ¹H NMR

spectrum exists, though explicit values were not provided.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom Predicted Chemical Shift (δ, ppm)

C=O 198 - 202

C-1' 128 - 132

C-3' 144 - 148

C-4' 149 - 153

C-2', C-5', C-6' 114 - 125

-CH₂- 30 - 35

-CH₃ 8 - 12

Note: Predicted values are based on typical chemical shifts for similar functional groups. A

record for the ¹³C NMR spectrum exists on SpectraBase, indicating the solvent as Polysol.[3]

Table 3: Predicted IR Absorption Data
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Bond

Phenolic O-H 3200 - 3600 (broad) O-H stretch

Aromatic C-H 3000 - 3100 C-H stretch

Aliphatic C-H 2850 - 3000 C-H stretch

Carbonyl (C=O) 1660 - 1690 C=O stretch

Aromatic C=C 1450 - 1600 C=C stretch

C-O 1200 - 1300 C-O stretch

Note: Predicted values are based on standard IR correlation tables.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Ion Notes

166 [M]⁺• Molecular Ion

137 [M - C₂H₅]⁺
Loss of the ethyl group (α-

cleavage)

121 [M - C₂H₅ - O]⁺ Subsequent loss of oxygen

109 [C₇H₅O]⁺
Fragmentation of the aromatic

ring

Note: Predicted m/z values for various adducts are available on PubChem.[4] The

fragmentation pattern is hypothetical based on common fragmentation pathways for similar

compounds.

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for 3',4'-

Dihydroxypropiophenone are not available in the public domain. However, the following are

general methodologies that would be appropriate for a solid sample of this nature.
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1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3',4'-Dihydroxypropiophenone in a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube. The

choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be suitable.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

The spectral width should be set to cover the expected range of proton chemical shifts

(e.g., 0-12 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

The spectral width should be set to encompass the full range of carbon chemical shifts

(e.g., 0-220 ppm).

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts should be referenced

to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

2. Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 3',4'-Dihydroxypropiophenone with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a
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fine, homogeneous powder is obtained.

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a

transparent or translucent pellet.

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the instrument and record the sample spectrum.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

commonly used for the analysis of small organic molecules. The mass analyzer could be a

quadrupole, ion trap, or time-of-flight (TOF) instrument.

Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile

enough, through a gas chromatograph (GC-MS).

Ionization: In an EI source, the sample is bombarded with high-energy electrons (typically 70

eV), causing ionization and fragmentation.

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-

charge ratio (m/z). The detector records the abundance of each ion.
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Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak provides the molecular weight of the compound, and the

fragmentation pattern gives clues about its structure.

Data Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a compound like 3',4'-Dihydroxypropiophenone.

Sample Preparation

Data Acquisition Data Analysis & Interpretation

Conclusion

3',4'-Dihydroxypropiophenone

NMR Spectroscopy
(¹H, ¹³C)Analysis

IR SpectroscopyAnalysis

Mass Spectrometry

Analysis

Chemical Shifts
Coupling Constants

Absorption Frequencies

m/z Values
Fragmentation Pattern

Structure Elucidation

Interpretation

Interpretation

Interpretation

Verified StructureConfirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties of 3',4'-

Dihydroxypropiophenone. For definitive characterization, it is imperative to obtain high-quality

experimental data and compare it with reference spectra or theoretical predictions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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